molecular formula C13H26N2 B4998582 N-cycloheptyl-1-methylpiperidin-4-amine

N-cycloheptyl-1-methylpiperidin-4-amine

Cat. No.: B4998582
M. Wt: 210.36 g/mol
InChI Key: LRLXHKFLDZKJKD-UHFFFAOYSA-N
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Description

N-cycloheptyl-1-methylpiperidin-4-amine is a chemical compound with the molecular formula C13H26N2. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is characterized by the presence of a cycloheptyl group attached to the nitrogen atom and a methyl group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-1-methylpiperidin-4-amine typically involves the reaction of cycloheptylamine with 1-methylpiperidin-4-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-1-methylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-cycloheptyl-1-methylpiperidin-4-one.

    Reduction: It can be reduced to form N-cycloheptyl-1-methylpiperidine.

    Substitution: The amine group can undergo substitution reactions with electrophiles to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: N-cycloheptyl-1-methylpiperidin-4-one

    Reduction: N-cycloheptyl-1-methylpiperidine

    Substitution: Various N-substituted derivatives depending on the electrophile used

Scientific Research Applications

N-cycloheptyl-1-methylpiperidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-1-methylpiperidine
  • N-cycloheptyl-1-methylpiperidin-4-one
  • N-cycloheptyl-1-methylpiperidin-4-amine derivatives

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the cycloheptyl group and the piperidine ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-cycloheptyl-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-15-10-8-13(9-11-15)14-12-6-4-2-3-5-7-12/h12-14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLXHKFLDZKJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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